molecular formula C23H16N2O4 B11138321 1-(3-Hydroxyphenyl)-2-(4-methylpyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

1-(3-Hydroxyphenyl)-2-(4-methylpyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No.: B11138321
M. Wt: 384.4 g/mol
InChI Key: QEIFONOVMCHCAX-UHFFFAOYSA-N
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Description

1-(3-Hydroxyphenyl)-2-(4-methylpyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a complex organic compound that belongs to the class of chromeno-pyrrole derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, which includes a hydroxyphenyl group, a methylpyridinyl group, and a dihydrochromeno-pyrrole core, contributes to its distinctive chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Hydroxyphenyl)-2-(4-methylpyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the chromeno-pyrrole core: This can be achieved through a cyclization reaction involving a suitable precursor such as a 2-hydroxychalcone and an amine derivative.

    Introduction of the hydroxyphenyl group: This step may involve a Friedel-Crafts acylation reaction using a hydroxybenzoyl chloride.

    Attachment of the methylpyridinyl group: This can be done through a nucleophilic substitution reaction using a methylpyridine derivative.

Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, advanced catalysts, and continuous flow systems to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Hydroxyphenyl)-2-(4-methylpyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione can undergo various chemical reactions, including:

    Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.

    Reduction: The chromeno-pyrrole core can be reduced under suitable conditions to form dihydro derivatives.

    Substitution: The methylpyridinyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Catalysts like palladium on carbon (Pd/C) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products:

    Oxidation: Quinone derivatives.

    Reduction: Dihydro derivatives.

    Substitution: Substituted chromeno-pyrrole derivatives.

Scientific Research Applications

1-(3-Hydroxyphenyl)-2-(4-methylpyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione has several scientific research applications, including:

    Medicinal Chemistry: It is studied for its potential as an anti-cancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.

    Biological Research: The compound is used to investigate its effects on various biological systems, including its potential as an antioxidant and anti-inflammatory agent.

    Industrial Applications:

Mechanism of Action

The mechanism of action of 1-(3-Hydroxyphenyl)-2-(4-methylpyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione involves its interaction with specific molecular targets and pathways. For example:

    Enzyme Inhibition: The compound may inhibit enzymes such as kinases or proteases, which play a role in cell signaling and proliferation.

    Antioxidant Activity: The hydroxyphenyl group can scavenge free radicals, reducing oxidative stress in cells.

    Anti-inflammatory Effects: The compound may modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines.

Comparison with Similar Compounds

1-(3-Hydroxyphenyl)-2-(4-methylpyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione can be compared with other chromeno-pyrrole derivatives, such as:

    1-(3-Hydroxyphenyl)-2-(4-chloropyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione: This compound has a chloropyridinyl group instead of a methylpyridinyl group, which may alter its reactivity and biological activity.

    1-(3-Hydroxyphenyl)-2-(4-methoxypyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione: The presence of a methoxypyridinyl group can influence the compound’s solubility and interaction with biological targets.

Properties

Molecular Formula

C23H16N2O4

Molecular Weight

384.4 g/mol

IUPAC Name

1-(3-hydroxyphenyl)-2-(4-methylpyridin-2-yl)-1H-chromeno[2,3-c]pyrrole-3,9-dione

InChI

InChI=1S/C23H16N2O4/c1-13-9-10-24-18(11-13)25-20(14-5-4-6-15(26)12-14)19-21(27)16-7-2-3-8-17(16)29-22(19)23(25)28/h2-12,20,26H,1H3

InChI Key

QEIFONOVMCHCAX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC=C1)N2C(C3=C(C2=O)OC4=CC=CC=C4C3=O)C5=CC(=CC=C5)O

Origin of Product

United States

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